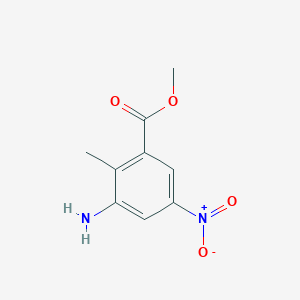

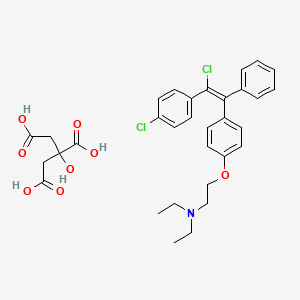

![molecular formula C18H17K2O8PS2 B1146759 4-[Phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate CAS No. 151888-20-9](/img/structure/B1146759.png)

4-[Phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-[Phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate”, also known as Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt (BSPP), is a water-soluble triarylphosphine salt . It forms coordination complexes with silver ions and is extensively used in the synthesis of silver nanoparticles (AgNPs) . It is a versatile chemical compound used in various scientific research applications, including as a catalyst and in sensors.

Molecular Structure Analysis

The molecular formula of this compound is C18H17K2O8PS2 . The molecular weight is 534.62300 . The compound contains a phenyl group attached to a phosphanyl group, which is further attached to a benzenesulfonate group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, it’s known to be used in Suzuki-Miyaura Coupling reactions .Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 98-102 °C . It has a LogP value of 3.28600, indicating its partition coefficient between octanol and water .科学的研究の応用

Crystal Structure and Hydrogen Bonding

- The compound's structure and hydrogen bonding patterns have been explored, notably in proton-transfer compounds featuring similar structures. For example, (4-aminophenyl)arsonic acid with strong organic acids forms proton-transfer compounds with distinct hydrogen–bonding patterns, generating three-dimensional supramolecular structures (Smith & Wermuth, 2017).

Monomer Synthesis for Polymers

- It's been used as a basis for synthesizing monomers for polymers. For instance, 4-({2,4-Bis[(4-chlorophenyl)sulfonyl]phenyl}thio)benzenesulfonic acid is a monomer for sulfonated poly(arylene ether sulfones), utilized as a solid polymer electrolyte in fuel cells (Begunov et al., 2017).

Antimitotic and Antiproliferative Activity

- Derivatives of similar compounds have been noted for antiproliferative and antiangiogenic activities. For example, phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamide derivatives showcase significant antiproliferative activity against cancer cell lines (Fortin et al., 2011).

Enzyme Inhibition and Antioxidant Potential

- Novel Schiff bases of similar structure were explored for enzyme inhibition potential against AChE and BChE enzymes and demonstrated significant antioxidant potential (Kausar et al., 2019).

Catalytic Applications in Polymerization

- Compounds with related structures have been used in catalysts for polymerization. For instance, magnesium complexes with sulfonate phenoxide ligands are efficient catalysts for the ring-opening polymerization of ε-caprolactone and trimethylene carbonate (Chen et al., 2010).

Safety And Hazards

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of contact, it recommends washing off with soap and plenty of water and consulting a physician . Suitable extinguishing media in case of fire include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .

特性

IUPAC Name |

4-[phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15O6PS2.H2O/c19-26(20,21)17-10-6-15(7-11-17)25(14-4-2-1-3-5-14)16-8-12-18(13-9-16)27(22,23)24;/h1-13H,(H,19,20,21)(H,22,23,24);1H2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXCHAXWGUQEGC-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=C(C=C2)S(=O)(=O)[O-])C3=CC=C(C=C3)S(=O)(=O)[O-].O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15O7PS2-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40849490 |

Source

|

| Record name | 4-[phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40849490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[Phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate | |

CAS RN |

151888-20-9 |

Source

|

| Record name | 4-[phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40849490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

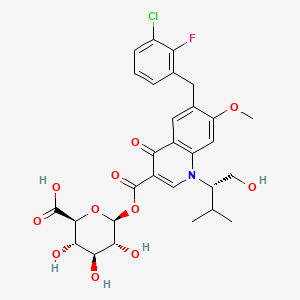

![Benzenemethanol, 3-chloro-a-[1-[(1,1-dimethylethyl)amino]ethyl]-,hydrochloride, (R*,S*)-](/img/structure/B1146696.png)